![molecular formula C13H20NP B14384766 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine CAS No. 89996-88-3](/img/structure/B14384766.png)
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphanyl group attached to a propan-1-imine backbone, with additional methyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine typically involves the reaction of 2,4,6-trimethylphenylphosphine with an appropriate imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanyl-imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine involves its interaction with molecular targets through the phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metals and other substrates is a key aspect of its functionality.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-one
- 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-amine
- 2,4,6-Trimethylphenylphosphine
Uniqueness
Compared to similar compounds, 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine stands out due to its unique combination of a phosphanyl group and an imine moiety. This dual functionality allows it to participate in a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
89996-88-3 |
|---|---|
Molecular Formula |
C13H20NP |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methyl-1-(2,4,6-trimethylphenyl)phosphanylpropan-1-imine |
InChI |
InChI=1S/C13H20NP/c1-8(2)13(14)15-12-10(4)6-9(3)7-11(12)5/h6-8,14-15H,1-5H3 |
InChI Key |
DXEOIKPORBGDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)PC(=N)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
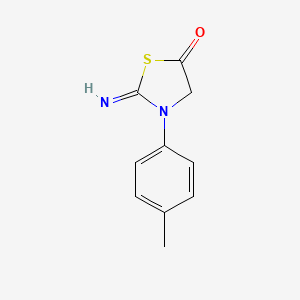
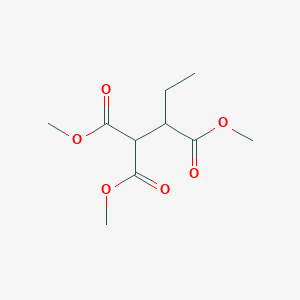



![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
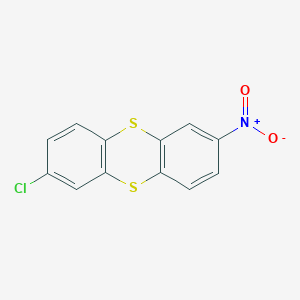
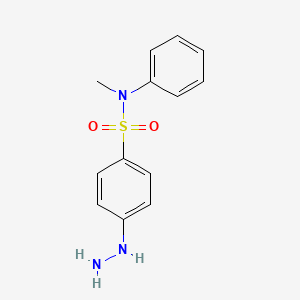
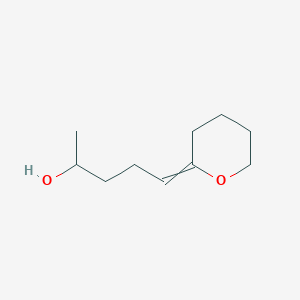
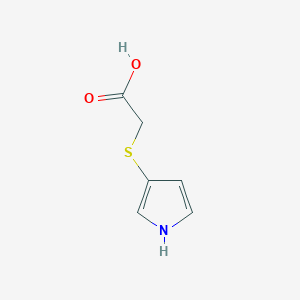
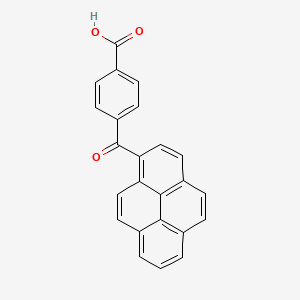
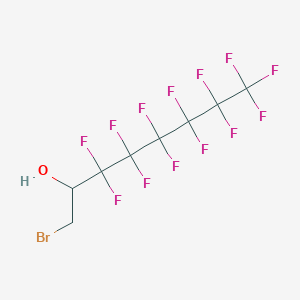
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
